molecular formula C17H28N4O2 B2561866 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide CAS No. 1355856-03-9

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide

Cat. No.: B2561866
CAS No.: 1355856-03-9
M. Wt: 320.437
InChI Key: VKMGALKXRCENPP-UHFFFAOYSA-N
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Description

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide is a synthetic organic compound with the molecular formula C17H28N4O2 and a molecular weight of 320.437 g/mol. This compound is characterized by its complex structure, which includes a cyanocycloheptyl group, a carbamoylmethyl group, and a cyclopentylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocycloheptyl intermediate, followed by the introduction of the carbamoylmethyl group through a carbamoylation reaction. The final step involves the coupling of the cyclopentylamino group to the acetamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide
  • 2-({[(1-Cyanocyclooctyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide

Uniqueness

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular geometry differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-cyclopentylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c18-13-17(9-5-1-2-6-10-17)20-16(23)12-21(11-15(19)22)14-7-3-4-8-14/h14H,1-12H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGALKXRCENPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN(CC(=O)N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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